Capsidiol
Overview
Description
Capsidiol is a sesquiterpene phytoalexin produced by plants of the Solanaceae family, such as pepper and tobacco, in response to pathogenic attacks. Phytoalexins like capsidiol are antimicrobial substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. They play a crucial role in the defense mechanisms of plants by inhibiting the growth of various fungi and bacteria .
Synthesis Analysis
The biosynthesis of capsidiol involves the incorporation of precursors such as sodium acetate and mevalonolactone, which are integrated into the phytoalexin structure. This process occurs in plants like Capsicum frutescens fruits when they are inoculated with fungal spores . Additionally, capsidiol can be synthesized from (+)-5-epi-aristolochene, a common precursor of several phytoalexins, through a series of enzymatic reactions . The synthesis of capsidiol is regulated by enzymes such as sesquiterpene cyclases, which are inducible by elicitors like cellulase .
Molecular Structure Analysis
Capsidiol's molecular structure is characterized by the presence of an angular methyl group, which is believed to arise from the migration from the C-10 position of a eudesmane-type intermediate. This hypothesis is supported by the pattern of carbon-carbon coupling observed in carbon-13 nuclear magnetic resonance (NMR) data . The molecular structure of capsidiol has been further elucidated through various spectroscopic methods, including gas chromatography-mass spectrometry (GC-MS), and NMR .
Chemical Reactions Analysis
Capsidiol undergoes metabolic transformations when exposed to enzymes such as cytochrome P-450-dependent monooxygenases. In rabbit liver microsomes, capsidiol is metabolized into more polar products, one of which has been identified as 13-hydroxycapsidiol . In pepper leaves, capsidiol can inhibit the activity of trans-cinnamate-4-hydroxylase, another cytochrome P-450-dependent enzyme, suggesting that capsidiol itself can influence the metabolic pathways within the plant .
Physical and Chemical Properties Analysis
Capsidiol exhibits various biological activities, including the inhibition of contractions in isolated guinea-pig ileum and trachea, which suggests that it affects smooth muscle activity. It also inhibits prostaglandin synthesis in vitro, indicating its potential as an anti-inflammatory agent . Furthermore, capsidiol has been shown to possess immunomodulatory and antineuroinflammatory activities, which may help prevent neurodegeneration . Its bacteriostatic properties against Helicobacter pylori and antioxidant activities have also been documented, highlighting its potential for medical applications .
Scientific Research Applications
Antimicrobial Properties
Capsidiol, a sesquiterpene, is primarily known for its antimicrobial properties. It's produced by plants like Nicotiana tabacum in response to fungal attacks, forming via the isoprenoid pathway from 5-epi-aristolochene. This response is a crucial part of the plant's defense mechanism against pathogens (Ralston et al., 2001).
Immunomodulatory and Antineuroinflammatory Activities
Capsidiol has shown potential in modulating immune responses and reducing neuroinflammation. In a study involving mouse models, capsidiol significantly reduced certain immune cell populations and cytokine production, hinting at its role in preventing neurodegeneration, especially in diseases like multiple sclerosis (Yang & Song, 2020).
Role in Plant Defense Mechanisms
Capsidiol plays a significant role in the defense mechanisms of plants. It accumulates in response to environmental stimuli such as pathogen attacks. This accumulation is a part of the plant's broader strategy to protect itself against various threats (Brooks, Watson & Freer, 1986).
Analysis and Detection Techniques
The determination and analysis of capsidiol in plant tissues are essential for understanding its role in plant physiology and defense. Advanced techniques like High-Performance Liquid Chromatography (HPLC) have been developed for this purpose, providing insights into the concentration and dynamics of capsidiol in response to external stimuli (Literáková et al., 2010).
Fungitoxicity and Plant Pathogen Interactions
Capsidiol exhibits fungitoxic properties, significantly affecting the germination and growth of pathogenic fungi. This characteristic contributes to the resistance mechanisms in plants like peppers and tobacco against fungal pathogens (Ward, Unwin & Stoessl, 1974).
Metabolic Processes Involving Capsidiol
Research indicates that capsidiol is metabolized into more polar products in the presence of certain enzymes. This metabolism is a part of the complex plant biochemical pathways and contributes to understanding the broader roles of phytoalexins like capsidiol in plant biology (Saimmaime & Coulomb, 1993).
Role in Plant Resistance to Pathogens
Capsidiol is crucial in conferring resistance to certain plant species against pathogens. For instance, it's been found to be significantly involved in the resistance of wild tobacco against fungal pathogens, playing a key role independent of other signaling pathways (Song et al., 2019).
Interaction with Cell Membranes of Pathogens
It affects the molecular structure of the cell membranes of pathogens like Phytophthora capsici, causing significant changes in their protein and lipid content. This interaction is hypothesized to be a step in the development of biochemical resistance (Turelli et al., 1984).
Future Directions
properties
IUPAC Name |
(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSHQYDJWZXPB-OKNSCYNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190703 | |
Record name | Capsidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Capsidiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Capsidiol | |
CAS RN |
37208-05-2 | |
Record name | (+)-Capsidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37208-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capsidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037208052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capsidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPSIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O869T5P54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Capsidiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.